(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone
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Overview
Description
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone typically involves the condensation of cyclohexanone with 1,3-benzodioxole derivatives under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce saturated cyclohexanone derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone exerts its effects depends on its interaction with molecular targets. The benzodioxole groups can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one
- (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide
- (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide
Uniqueness
What sets (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone apart from similar compounds is its specific structural arrangement, which may confer unique reactivity and interaction profiles. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c23-22-16(8-14-4-6-18-20(10-14)26-12-24-18)2-1-3-17(22)9-15-5-7-19-21(11-15)27-13-25-19/h4-11H,1-3,12-13H2/b16-8+,17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKXKUGPSKOGHB-GONBZBRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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